5-chloro-N-[2-(diethylamino)-3-methylbutyl]-2-methylsulfanylpyrimidine-4-carboxamide
説明
特性
IUPAC Name |
5-chloro-N-[2-(diethylamino)-3-methylbutyl]-2-methylsulfanylpyrimidine-4-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25ClN4OS/c1-6-20(7-2)12(10(3)4)9-17-14(21)13-11(16)8-18-15(19-13)22-5/h8,10,12H,6-7,9H2,1-5H3,(H,17,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIPQMAGPENNUGG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(CNC(=O)C1=NC(=NC=C1Cl)SC)C(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25ClN4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
類似化合物との比較
Key Observations:
Position 2 Substituents :
- The target compound and ’s analog share a methylsulfanyl group, which is smaller and less sterically hindered than the benzylsulfanyl groups in and . This may enhance metabolic stability or alter binding kinetics .
- Bulkier substituents (e.g., 2-chlorobenzylsulfanyl in ) could reduce solubility but improve target affinity through hydrophobic interactions.
Amide Side Chain: The target’s aliphatic diethylamino group contrasts with the aromatic or cyclic substituents in other analogs. Aromatic side chains (e.g., 4-chlorophenyl in ) may enhance π-π stacking interactions with biological targets but could also increase lipophilicity .
Physicochemical Properties
| Property | Target Compound | |||
|---|---|---|---|---|
| Molecular Weight | ~329.5 | 446.4 | 418.3 | 404.3 |
| Likely LogP* | Moderate | High | High | High |
| Predicted Solubility | Moderate | Low | Low | Low |
*LogP estimated based on substituent hydrophobicity.
- The target’s lower molecular weight (~329.5 vs. 404–446) suggests better membrane permeability and oral bioavailability compared to bulkier analogs .
- The diethylamino group may impart moderate solubility in aqueous acidic media, whereas aromatic substituents in other compounds likely reduce solubility.
Research Findings and Implications
- Structural Flexibility : The pyrimidine-4-carboxamide scaffold allows diverse substitutions, enabling optimization for target specificity and ADME properties.
- Diethylamino Advantage: The target’s aliphatic amine side chain may reduce off-target interactions compared to aromatic analogs, which could bind nonspecifically to hydrophobic pockets .
- Methylsulfanyl vs. Benzylsulfanyl : Smaller substituents at position 2 (e.g., SMe in the target) may favor entropic gains in binding, while bulkier groups (e.g., benzylsulfanyl) could enhance potency at the expense of solubility .
Q & A
Basic: What are the critical steps in synthesizing 5-chloro-N-[2-(diethylamino)-3-methylbutyl]-2-methylsulfanylpyrimidine-4-carboxamide?
Answer:
The synthesis typically involves sequential functionalization of the pyrimidine core. Key steps include:
- Chlorination at position 5 using POCl₃ or PCl₃ under reflux .
- Sulfanyl group introduction at position 2 via nucleophilic substitution with methylthiolate (e.g., NaSCH₃) in polar aprotic solvents like DMF .
- Carboxamide coupling using coupling agents (e.g., EDCI or HATU) with the diethylamino-substituted alkylamine under inert conditions .
Reaction parameters (temperature, solvent choice, stoichiometry) must be optimized to avoid side products like over-alkylation or hydrolysis .
Basic: Which analytical techniques are essential for confirming the compound’s structural integrity and purity?
Answer:
- NMR Spectroscopy : ¹H/¹³C NMR identifies substituent positions and confirms diastereomeric purity (e.g., diethylamino group splitting patterns) .
- HPLC-MS : Quantifies purity (>95% typical for research-grade material) and detects trace impurities via reverse-phase C18 columns with UV/ESI-MS detection .
- X-ray Crystallography : Resolves ambiguous stereochemistry or regiochemistry in crystalline derivatives .
Basic: What are the solubility and stability profiles of this compound under experimental conditions?
Answer:
- Solubility : Moderately soluble in DMSO (≥50 mM) and dichloromethane; poorly soluble in aqueous buffers (use co-solvents like PEG-400 for in vitro assays) .
- Stability : Stable at −20°C under argon for >6 months. Avoid prolonged exposure to light, moisture, or basic conditions (risk of sulfanyl group oxidation or carboxamide hydrolysis) .
Advanced: How can reaction conditions be optimized to improve synthesis yield and scalability?
Answer:
- Design of Experiments (DoE) : Use factorial designs (e.g., Box-Behnken) to evaluate interactions between temperature, solvent polarity, and catalyst loading .
- Computational Modeling : Apply quantum chemical calculations (e.g., DFT) to predict transition-state energetics for chlorination or coupling steps, reducing trial-and-error experimentation .
- In-line Analytics : Implement PAT (Process Analytical Technology) tools like FTIR or Raman spectroscopy for real-time monitoring of intermediate formation .
Advanced: How should researchers resolve contradictions in reported biological activity data for this compound?
Answer:
- Dose-Response Reproducibility : Validate assays across multiple cell lines (e.g., HEK293 vs. HeLa) to rule out cell-specific artifacts .
- Target Engagement Studies : Use SPR (Surface Plasmon Resonance) or ITC (Isothermal Titration Calorimetry) to quantify binding affinity (KD) to purported targets like kinases or GPCRs .
- Metabolite Screening : Check for active metabolites via LC-MS/MS in biological matrices, as instability in media may alter effective concentrations .
Advanced: What computational strategies predict this compound’s biological targets and off-target effects?
Answer:
- Molecular Docking : Screen against target libraries (e.g., PDGFR, EGFR) using AutoDock Vina or Schrödinger Glide, prioritizing poses with H-bonding to the carboxamide and pyrimidine N1 .
- Pharmacophore Modeling : Align structural motifs (e.g., chloro, sulfanyl groups) with known inhibitors to infer mechanism .
- Machine Learning : Train QSAR models on PubChem BioAssay data to predict off-target interactions (e.g., cytochrome P450 inhibition) .
Advanced: How to design structure-activity relationship (SAR) studies for derivatives of this compound?
Answer:
- Core Modifications : Synthesize analogs with varied substituents (e.g., replacing methylsulfanyl with ethylsulfanyl or altering the diethylamino branch) .
- Biological Profiling : Test analogs in parallel assays (e.g., kinase inhibition, cytotoxicity) to correlate substituent effects with activity .
- Free-Wilson Analysis : Quantify contributions of individual functional groups to overall potency using regression models .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
